ARQ-751: A Deep Dive into its Allosteric Inhibition of the PI3K/AKT Signaling Pathway
ARQ-751: A Deep Dive into its Allosteric Inhibition of the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ARQ-751 (Vevorisertib), a potent and selective allosteric inhibitor of the serine/threonine kinase AKT, a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a frequent event in human cancers, making AKT a compelling therapeutic target.[1][2] This document details the molecular interactions, preclinical efficacy, and clinical development of ARQ-751, presenting key data in a structured format to facilitate understanding and further research.
Introduction to the PI3K/AKT Pathway and the Role of ARQ-751
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway, often through mutations in key components like PIK3CA, PTEN, or AKT itself, is a hallmark of many cancers.[2][5] AKT, with its three isoforms (AKT1, AKT2, and AKT3), serves as a crucial downstream effector of PI3K.[2]
ARQ-751 is a next-generation, orally bioavailable, allosteric pan-AKT inhibitor designed to selectively target and inhibit the activity of all three AKT isoforms.[6][7] Its allosteric mechanism of action distinguishes it from ATP-competitive inhibitors, offering a different mode of targeting the kinase.[8] This guide will explore the specifics of this mechanism and its implications for cancer therapy.
Mechanism of Action of ARQ-751
ARQ-751 functions as a highly potent and selective allosteric inhibitor of AKT.[6][9] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like ARQ-751 bind to a distinct pocket located between the pleckstrin homology (PH) domain and the kinase domain of AKT.[8] This binding event induces a conformational change that locks the kinase in a closed, inactive state.[8]
This allosteric inhibition has two key consequences:
-
Inhibition of Membrane Translocation: It prevents the localization of AKT to the plasma membrane, a critical step for its activation that is dependent on binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][6] ARQ-751 has been shown to inhibit the plasma membrane translocation of both wild-type AKT and the constitutively active AKT1-E17K mutant.[6]
-
Inhibition of Phosphorylation: By preventing membrane localization and inducing an inactive conformation, ARQ-751 potently inhibits the phosphorylation of AKT at both Threonine 308 (by PDK1) and Serine 473 (by mTORC2), which are required for its full activation.[2][6]
This dual mechanism effectively shuts down downstream AKT signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[6][7]
Below is a diagram illustrating the PI3K/AKT signaling pathway and the inhibitory action of ARQ-751.
Quantitative Data on ARQ-751 Activity
ARQ-751 demonstrates high potency and selectivity for AKT isoforms. The following tables summarize key quantitative data from preclinical studies.
Table 1: Biochemical Potency of ARQ-751 against AKT Isoforms
| Target | IC50 (nM) |
| AKT1 | 0.55[9][10][11] |
| AKT2 | 0.81[9][10][11] |
| AKT3 | 1.31[9][10][11] |
Table 2: Binding Affinity of ARQ-751 to AKT1
| Target | Kd (nM) |
| Wild-type AKT1 | 1.2[9][11] |
| Mutant AKT1-E17K | 8.6[9][11] |
Table 3: Cellular Potency of ARQ-751 in AN3CA Endometrial Cancer Cells
| Downstream Marker | IC50 (nM) |
| pAKT (T308) | 5[6] |
| pAKT (S473) | 10[6] |
| pPRAS40 (T246) | 49[6] |
Table 4: Kinase Selectivity of ARQ-751
| Kinase Panel Size | Concentration | Inhibition > 50% |
| 245 | 5 µM | None other than AKT[9][10] |
Preclinical and Clinical Evidence
In Vitro and In Vivo Preclinical Studies
Preclinical studies have consistently demonstrated the potent anti-tumor activity of ARQ-751. In a panel of 245 kinases, ARQ-751 at a concentration of 5µM did not inhibit any other kinase by more than 50%.[6] It has shown strong anti-proliferative activity in cancer cell lines with PIK3CA or AKT1 mutations.[5][6] For instance, in the MDA-MB-453 breast cancer cell line, ARQ-751 was significantly more potent than other AKT inhibitors like MK-2206 and GDC-0068.[6]
In vivo, ARQ-751 has demonstrated dose-dependent tumor growth inhibition in xenograft models.[9] In an AN3CA endometrial cancer xenograft model, ARQ-751 inhibited tumor growth by up to 92% at a well-tolerated daily dose.[9] Furthermore, in a patient-derived xenograft (PDX) model of endometrial cancer harboring an AKT1-E17K mutation, ARQ-751 showed up to 98% tumor growth inhibition.[9] Pharmacokinetic studies in mice revealed a plasma half-life of 4 to 5 hours with no tissue accumulation.[9]
Clinical Trials
ARQ-751 has been evaluated in a Phase 1 clinical trial (NCT02761694) in adult subjects with advanced solid tumors harboring AKT1/2/3 genetic alterations, activating PI3K mutations, or PTEN-null mutations.[1][2] The study aimed to determine the maximum tolerated dose and assess the safety and tolerability of ARQ-751.[10] In this dose-escalation study, ARQ-751 demonstrated a manageable safety profile with the most common treatment-related adverse events being grade 1 or 2, including nausea, stomatitis, and fatigue.[1][10] Stable disease was observed in several patients with various cancer types, including breast, endometrial, and head and neck cancers.[1][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of ARQ-751, as described in the cited literature.
Biochemical Kinase Assays
To determine the IC50 values of ARQ-751 against AKT isoforms, in vitro kinase assays are performed. A typical protocol involves:
-
Reaction Mixture Preparation: A reaction buffer containing purified full-length AKT1, AKT2, or AKT3 enzyme, a specific substrate (e.g., a peptide with a phosphorylation site), and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of ARQ-751 are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays (e.g., LanthaScreen™) or ELISA.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram illustrates a general workflow for a biochemical kinase assay.
Western Blotting for Downstream Signaling
Western blotting is used to assess the effect of ARQ-751 on the phosphorylation status of AKT and its downstream substrates in cancer cell lines.
-
Cell Culture and Treatment: Cancer cells (e.g., AN3CA) are cultured and then treated with various concentrations of ARQ-751 for a specified time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of AKT, PRAS40, and other downstream targets.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is then added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Cell Viability and Proliferation Assays
To measure the anti-proliferative effects of ARQ-751, cell viability assays are employed.
-
Cell Seeding: Cancer cells are seeded into multi-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of ARQ-751.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or MTS/MTT assays, which measure the metabolic conversion of a tetrazolium salt into a colored formazan product.
-
Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
In Vivo Xenograft Studies
The anti-tumor efficacy of ARQ-751 in a living organism is evaluated using xenograft models.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. ARQ-751 is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated AKT and other biomarkers by Western blotting or immunohistochemistry to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
ARQ-751 is a potent and selective allosteric pan-AKT inhibitor with a well-defined mechanism of action. By preventing the membrane localization and subsequent phosphorylation of AKT, it effectively abrogates downstream signaling in the PI3K/AKT pathway. Preclinical data have demonstrated its significant anti-tumor activity, particularly in cancers with activating mutations in this pathway. Early clinical data suggest a manageable safety profile. The continued investigation of ARQ-751, both as a monotherapy and in combination with other agents, holds promise for the treatment of cancers driven by aberrant PI3K/AKT signaling.[3][12] This technical guide provides a foundational understanding of ARQ-751 for researchers and clinicians working to advance cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of PI3K-Dependent Endometrial Cancer: The Efficacy of ARQ 092 and ARQ 751 Allosteric AKT Inhibitors [synapse.patsnap.com]
